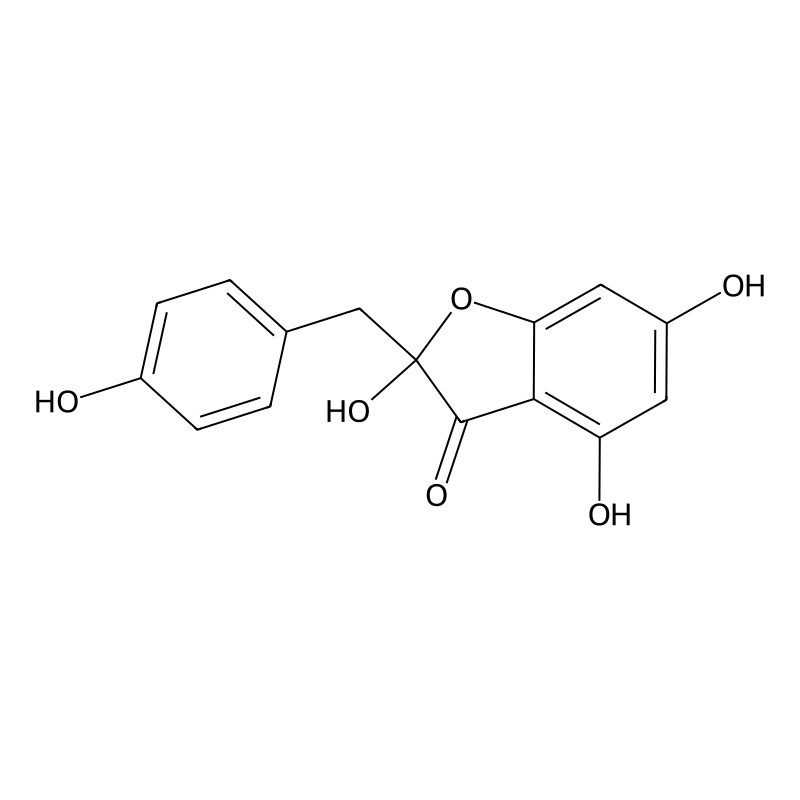

Maesopsin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

what is maesopsin flavonoid

Understanding Flavonoids

Flavonoids are a large family of polyphenolic compounds found widely in plants, responsible for many yellow, red, and orange pigments [1]. They share a common core structure consisting of two aromatic rings (A and B) joined by a three-carbon bridge (C6-C3-C6) [2] [3] [4].

They are celebrated in research for their broad biological activities, which include:

- Anticancer effects: Inducing cell cycle arrest and apoptosis in various cancer cell lines [3] [5].

- Antioxidant activities: Serving as potent free radical scavengers [3] [5].

- Anti-inflammatory properties: Modulating key inflammatory pathways [3] [5].

- Neuroprotective and cardioprotective effects: Protecting neurons from stress and benefiting cardiovascular health [3] [5].

- Antimicrobial and antiviral actions: Showing efficacy against a range of pathogens [3] [4].

A key modern understanding is that flavonoids exert their effects not merely as direct antioxidants, but primarily by modulating crucial cellular signaling pathways [5] [6]. The table below summarizes how some well-studied flavonoids influence these pathways.

| Flavonoid | Signaling Pathway | Effect on Pathway | Biological Response |

|---|---|---|---|

| EGCG, Quercetin [5] | PI3K/Akt | Activates (↑) | Promotes cell survival, neuroprotection [5] |

| EGCG, Quercetin [5] | MAPK (p38, JNK) | Inhibits (↓) | Prevents apoptosis and oxidative stress [5] |

| Epicatechin, EGCG [5] | MAPK (ERK) | Activates (↑) | Improves brain function [5] |

| Genistein, Kaempferol [5] | Protein Kinase C (PKC) | Activates (↑) | Exerts neuroprotective effects [5] |

This pathway-focused research is crucial for drug development, as it helps identify specific molecular targets. The following diagram illustrates the interaction of flavonoids with these key cellular signaling pathways.

> Flavonoids modulate key cellular pathways to influence cell survival, stress response, and gene expression.

References

- 1. Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. Flavonoid - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Important Flavonoids and Their Role as a Therapeutic Agent [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Flavonoid : Sources, Biological Activities, and... Research [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids in modulation of cell survival signalling pathways [pmc.ncbi.nlm.nih.gov]

- 6. The interactions of flavonoids within neuronal signalling ... [pmc.ncbi.nlm.nih.gov]

Maspin Signaling Pathway Regulation

Based on the available research, here is a summary of the signaling pathways involved in regulating the subcellular localization of maspin (SERPINB5) in MCF-10A mammary epithelial cells [1].

The nuclear accumulation of maspin is determined by an interplay between EGFR signaling and cell-cell contact. Key pathways and experimental conditions are outlined below.

| Regulator / Condition | Effect on Maspin Nuclear Localization | Experimental Context |

|---|---|---|

| EGF / EGFR Activation | Induces nuclear accumulation [1] | MCF-10A cells, 20 ng/mL EGF, 1-hour treatment [1]. |

| PI3K-Akt Pathway | Required for EGF-induced nuclear accumulation [1] | Inhibition via LY294002 (50 µM) or Akti-1/2 (1 µM) [1]. |

| JAK2-STAT3 Pathway | Required for EGF-induced nuclear accumulation [1] | Inhibition via AG490 (50 µM) [1]. |

| MAP Kinase Pathway | No significant role [1] | Inhibition via U0126 (10 µM) [1]. |

| Cell-Cell Contact (High Density) | Suppresses nuclear accumulation, promotes cytoplasmic localization [1] | MCF-10A cells at confluent density [1]. |

| Cell-Cell Contact (Low Density) | Promotes nuclear accumulation [1] | MCF-10A cells at sparse density [1]. |

| Disruption of Junctions | Can induce nuclear localization [1] | Treatment with 4 mM EGTA for 30 minutes [1]. |

The relationship between these pathways and conditions, derived from the experimental data, can be visualized in the following flowchart:

Regulation of maspin localization by EGFR pathways and cell density.

Experimental Protocol for Maspin Localization Studies

For researchers looking to replicate or build upon these findings, here is a summary of the key methodological details from the study [1].

- Cell Line & Culture: MCF-10A human mammary epithelial cells were maintained in DMEM/F12 medium supplemented with 5% donor horse serum, 20 ng/mL EGF, 100 ng/mL cholera toxin, 10 µg/mL insulin, 500 µg/mL hydrocortisone, and antibiotics [1].

- Treatment & Inhibition:

- Cells were pretreated with pharmacological inhibitors for 30 minutes, followed by stimulation with 20 ng/mL EGF for 1 hour.

- Key inhibitors used: LY294002 (50 µM, PI3K), Akti-1/2 (1 µM, Akt), AG490 (50 µM, JAK2), and U0126 (10 µM, MEK1/2) [1].

- Immunofluorescence Analysis: Cells were fixed with 2% paraformaldehyde, permeabilized with 0.5% Triton X-100, and blocked with 10% goat serum. Maspin was detected with a primary antibody and Alexa Fluor-conjugated secondary antibodies. Nuclei were stained with DAPI. Localization (predominantly nuclear N > C vs. cytoplasmic N ≤ C) was quantified by fluorescence microscopy [1].

- Cell Density Experiments: To assess the role of cell-cell contact, cells were plated at different densities (e.g., 1x10⁴, 4.5x10⁴, and 10x10⁴ cells/cm²) and processed for immunofluorescence after overnight culture [1].

References

maesopsin basic pharmacological profile

Documented Pharmacological Activities

| Activity | Description / Mechanism | Experimental Model / Citation |

|---|---|---|

| Enzyme Inhibition | Inhibits Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Acetylcholinesterase (AChE) [1]. | In vitro enzyme assays [1]. |

| Anticancer Effects | Inhibits proliferation of acute myeloid leukemia cells (OCI-AML) and certain colon cancer cell lines (e.g., SW1417, LS1034) [1] [2]. Modulates genes related to cell stress and survival (e.g., upregulates HMOX1, SRXN1) [2]. | Various cancer cell lines [1] [2]. |

| Antimicrobial Activity | Active against Staphylococcus aureus; interacts with the bacterial virulence regulator AgrA protein [3]. | In vitro antimicrobial assays and in silico molecular docking [3]. |

| Anti-inflammatory & Other | A related glucoside, maesopsin 4-O-β-D-glucoside, has shown anti-arthritic and immunosuppressive activity by inhibiting proliferation of activated T-cells [2]. | Preclinical models and cell-based studies [2]. |

Experimental Protocols from Key Studies

For researchers looking to validate or build upon these findings, here are the methodologies used in the cited literature.

1. Enzyme Inhibition Assays [1]

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MAO-A, MAO-B, and AChE.

- Methodology: Standard in vitro enzyme activity assays were conducted. The reaction rates in the presence and absence of the inhibitor (this compound) were measured to calculate the percentage of inhibition and the IC₅₀ values.

- Key Findings: this compound was identified as a natural product with notable inhibitory activity against all three enzymes.

2. Assessment of Anticancer Activity [2]

- Objective: To evaluate the anti-proliferative effect of this compound 4-O-β-D-glucoside on leukemia cells.

- Cell Line: OCI-AML (acute myeloid leukemia).

- Methodology:

- Cells were treated with the compound, and proliferation was measured.

- Gene expression profiling was performed using microarrays to identify differentially expressed genes.

- Key gene modulations (HMOX1, SRXN1) were validated using real-time PCR.

- Key Findings: Growth inhibition was due to suppressed proliferation, not increased cell death, and involved the upregulation of specific stress-response genes.

3. Molecular Docking Study [3]

- Objective: To investigate the interaction between this compound-6-O-glucoside and the Staphylococcus aureus AgrA protein.

- Methodology:

- The 3D structure of the AgrA protein was obtained from a protein data bank.

- The structure of this compound-6-O-glucoside was optimized using computational chemistry methods.

- Docking simulations were performed to predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and the protein's active site.

Biosynthesis Pathway

This compound can be produced through the microbial biosynthesis. The following diagram illustrates this pathway, which can be more sustainable than plant extraction.

Microbial biosynthetic pathway for this compound production [4] [5].

Critical Research Gaps and Future Directions

While the existing data is promising, several key areas remain unaddressed and are critical for advancing this compound as a therapeutic candidate:

- Toxicity and Safety: There is a notable lack of published data on the in vivo toxicity, pharmacokinetics (absorption, distribution, metabolism, excretion), and safety profile of this compound.

- Mechanism of Action: The precise molecular targets and signaling pathways through which this compound exerts its anticancer and other biological effects are not yet fully elucidated.

- Potency and Selectivity: Quantitative data on its potency and selectivity, especially in direct comparison with established drugs, is insufficient.

The current evidence suggests this compound is a promising multi-target agent. However, its journey from a natural product to a drug candidate requires extensive future research, particularly in toxicology and mechanism-of-action studies.

References

- 1. This compound as MAO-A, MAO-B, and AChE Inhibitors ... [ijcce.ac.ir]

- 2. (PDF) this compound 4-O-β-D-Glucoside, a Natural Compound ... [academia.edu]

- 3. Phytochemical analysis, biological activities of methanolic ... [nature.com]

- 4. Optimization of flavanonols heterologous biosynthesis in ... [frontiersin.org]

- 5. Chalcone Isomerase from Eubacterium ramulus Catalyzes ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Maesopsin: Chemistry, Bioactivity, and Research Methodologies

Introduction to Maesopsin: Chemical Profile and Natural Sources

This compound is a naturally occurring flavonoid derivative classified as a auronol-type compound, characterized by a unique 5-membered heterocyclic ring structure resulting from carbon skeleton reorganization. This distinctive chemical architecture contributes to its diverse biological activities and therapeutic potential. The compound exists in both aglycone and glycosylated forms, with this compound-4-O-β-D-glucoside and this compound-6-O-glucoside being the most commonly identified glycosylated derivatives in natural sources [1] [2]. These structural variations significantly influence the compound's solubility, bioavailability, and biological activity profiles.

Natural sources of this compound include several plant species used in traditional medicine systems. Significant quantities have been identified in Artocarpus tonkinensis (Moraceae), a plant used in Vietnamese traditional medicine for arthritis treatment [1]. Additionally, this compound has been isolated from Limoniastrum monopetalum (Plumbaginaceae), a perennial halophyte growing along Mediterranean coasts, including Tunisia, where it's traditionally used for treating infectious diseases accompanied by pain and bloody diarrhea [2]. Recent advances in heterologous biosynthesis have demonstrated the production of this compound through microbial systems, specifically using engineered Streptomyces albidoflavus strains, providing alternative sources beyond natural extraction [3].

Mechanisms of Action: Molecular Targets and Signaling Pathways

Anticancer Mechanisms

This compound exhibits multifaceted antiproliferative activity against various cancer cell types through several distinct molecular mechanisms:

ALK Inhibition: this compound demonstrates significant inhibitory activity against anaplastic lymphoma kinase (ALK), an important therapeutic target in cancer treatment, particularly for ALK-positive lymphomas and non-small cell lung cancers. Recent studies reported an IC₅₀ value of 9.141 ± 0.301 μM against ALK enzymatic activity, indicating moderate potency [4]. ALK inhibition represents a promising targeted therapy approach, as aberrant ALK signaling drives proliferation and survival in certain cancer types.

Gene Expression Modulation: In acute myeloid leukemia (OCI-AML) cells, this compound-4-O-β-D-glucoside (TAT-2) significantly modulates the expression of multiple genes involved in cellular proliferation and stress response. The most prominently affected genes include sulphiredoxin 1 homolog (SRXN1), heme oxygenase 1 (HMOX1), and breast carcinoma amplified sequence 3 (BCAS3) [1]. Transcription factor CP2 was identified as the most significantly modulated regulator in this pathway, suggesting a potential mechanism for its antiproliferative effects.

Cell Cycle and Proliferation Effects: this compound inhibits cancer cell proliferation primarily through cytostatic effects rather than direct cytotoxicity. Studies on OCI-AML cells demonstrated that growth inhibition results from suppressed proliferation rather than increased apoptosis [1]. This cytostatic activity is particularly valuable for cancer treatment, as it may reduce side effects associated with widespread cell death while still controlling tumor growth.

Antibacterial Mechanisms

This compound exhibits notable antibacterial properties, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound's antibacterial activity involves a unique anti-virulence mechanism:

- Quorum Sensing Interference: Computational studies indicate that this compound-6-O-glucoside strongly interacts with the active site of the accessory gene regulator protein A (AgrA) in Staphylococcus aureus [2]. The agr system operates as a quorum-sensing mechanism that controls the expression of virulence factors when bacterial cell density reaches a critical threshold. By inhibiting AgrA, this compound disrupts bacterial communication and suppresses the production of toxins and adhesins without directly killing the bacteria, potentially reducing selective pressure for resistance development.

The following diagram illustrates the primary molecular targets and signaling pathways through which this compound exerts its biological activities:

Figure 1: Molecular targets and signaling pathways of this compound. The compound exerts anticancer effects through ALK inhibition and gene expression modulation, while antibacterial activity occurs via quorum sensing disruption.

Quantitative Bioactivity and Pharmacokinetic Profiles

Bioactivity Data

Extensive in vitro studies have characterized this compound's bioactivity across various biological targets and cell systems. The following table summarizes key quantitative data:

Table 1: Bioactivity Profile of this compound and Derivatives

| Assay Type | Target/Cell Line | Result | Value | Reference |

|---|---|---|---|---|

| Enzymatic Inhibition | ALK kinase | IC₅₀ | 9.141 ± 0.301 μM | [4] |

| Antiproliferative | OCI-AML (AML) | Growth inhibition | Significant at tested concentrations | [1] |

| Antiproliferative | HeLa (Cervical cancer) | IC₅₀ | 226 μg/mL | [2] |

| Antiproliferative | A549 (Lung cancer) | IC₅₀ | 242.52 μg/mL | [2] |

| Antibacterial | Staphylococcus aureus | MIC | Moderate activity | [2] |

| Antibacterial | E. coli | MIC | 62.5 μg/mL (fraction) | [2] |

| Antibacterial | E. faecalis | MIC | 78.12 μg/mL (fraction) | [2] |

Pharmacokinetic and Safety Profiling

While comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data for this compound is still emerging, preliminary studies provide valuable insights:

Table 2: Pharmacokinetic and Safety Assessment of Related Natural Compounds

| Parameter | Compound | Result | Implications for this compound |

|---|---|---|---|

| CYP450 inhibition | Bilobol | Selective inhibition profile | Suggestive of potential drug-drug interactions requiring evaluation |

| hERG channel binding | Bilobol | Moderate affinity | Possible cardiac safety concerns needing specific testing |

| Plasma stability | Auronols generally | Low stability in culture media | This compound may require formulation approaches for stabilization |

| Metabolic conversion | Aromadendrin | 38.1% conversion to this compound by ErCHI | Demonstrates biosynthetic potential and in vivo formation possibility |

The comparative data for bilobol, studied alongside this compound in ALK inhibition assays [4], provides preliminary safety insights, though this compound-specific profiling remains essential. The observed instability of auronols in culture conditions [3] highlights a potential challenge for this compound's therapeutic development that requires formulation strategies.

Experimental Protocols and Research Methodologies

ALK Inhibition Assay Protocol

The following methodology details the assessment of this compound's anaplastic lymphoma kinase inhibitory activity:

- Enzyme Preparation: Recombinant ALK protein is expressed and purified using affinity chromatography. Enzyme activity is confirmed using known substrates before inhibitor testing [4].

- Inhibition Assay: Conduct kinase reactions in buffer containing ATP (at Km concentration), fluorescently-labeled peptide substrate, and test compounds. This compound is tested across a concentration range (typically 0.001-100 μM) to establish dose-response curves [4].

- Detection and Analysis: Measure phosphorylation using mobility shift assays or ELISA-based detection. Calculate IC₅₀ values using nonlinear regression analysis of inhibition curves. Include positive controls (known ALK inhibitors) and vehicle controls in each experiment [4].

- Specificity Testing: Counter-screen against related tyrosine kinases (EGFR, c-Met, VEGFR2, c-Src, IGF1R, JAK2) to determine selectivity profile [4].

Antiproliferative Activity Assessment

- Cell Culture: Maintain cancer cell lines (e.g., OCI-AML, HeLa, A549) in appropriate media supplemented with fetal bovine serum. Culture cells at 37°C in a humidified 5% CO₂ atmosphere [1] [2].

- Compound Treatment: Prepare this compound stock solution in DMSO (final concentration ≤0.1%). Seed cells in 96-well plates (3,000-5,000 cells/well depending on doubling time) and allow to adhere overnight. Treat with serial dilutions of this compound for 48-72 hours [1] [2].

- Viability Measurement: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and incubate for 2-4 hours. Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm with a reference filter at 630 nm [2].

- Data Analysis: Calculate percentage viability compared to vehicle-treated controls. Determine IC₅₀ values using four-parameter logistic curve fitting. Perform experiments in triplicate with at least three biological replicates [2].

Molecular Docking and Computational Studies

Computational approaches provide structural insights into this compound's mechanism of action:

- Protein Preparation: Retrieve three-dimensional structures of target proteins (ALK, AgrA) from Protein Data Bank. Process structures using protein preparation wizard (Schrödinger Suite) to add hydrogen atoms, assign bond orders, and optimize hydrogen bonding networks [4] [2].

- Ligand Preparation: Generate this compound 3D structure using ligand preparation modules. Apply appropriate ionization states at physiological pH (7.0-7.4) and perform energy minimization using molecular mechanics force fields [4] [2].

- Docking Protocol: Define active sites based on known ligand binding locations or computational prediction. Perform grid generation followed by flexible ligand docking using Glide (Schrödinger) or AutoDock Vina. Use standard precision (SP) or extra precision (XP) modes for pose prediction [4] [2].

- Analysis: Evaluate binding poses based on docking scores, interaction patterns (hydrogen bonds, hydrophobic contacts, π-π stacking), and structural consistency with known inhibitors. Visualize protein-ligand interactions using PyMOL or Maestro visualization tools [4] [2].

The following diagram illustrates the integrated experimental workflow for evaluating this compound's bioactivity:

Figure 2: Integrated experimental workflow for this compound research. The approach combines bioactivity assessment, computational analysis, and biosynthesis optimization.

Biosynthesis and Production Strategies

The biosynthesis of this compound represents a promising alternative to plant extraction, offering potential for sustainable and scalable production:

Heterologous Production in Streptomyces: Engineered Streptomyces albidoflavus strains serve as efficient microbial factories for this compound production. The biosynthetic pathway begins with the flavanone naringenin, which undergoes hydroxylation by flavanone 3-hydroxylase (F3H) to form aromadendrin [3]. Subsequent conversion to this compound is catalyzed by the chalcone isomerase from Eubacterium ramulus (ErCHI), which demonstrates enantioselectivity toward (+)-aromadendrin [3].

Optimization Strategies: Key factors in maximizing this compound yield include culture time optimization, precursor feeding approaches, and enzyme selection. Studies report a 38.1% conversion rate from (+)-aromadendrin to this compound when using ErCHI [3]. The observed instability of auronols in culture conditions necessitates careful monitoring and rapid processing once this compound is produced.

Co-culture Approaches: To address stability issues and improve production efficiency, researchers have developed co-culture systems combining taxifolin-producing S. albidoflavus with CHI-expressing E. coli strains [3]. This approach minimizes degradation by facilitating direct conversion of intermediates to the final product, representing an innovative strategy for auronol production.

Conclusion and Future Research Directions

This compound represents a promising natural product scaffold with demonstrated bioactivities across multiple disease areas, particularly oncology and infectious diseases. The compound's unique auronol structure, combined with its dual mechanisms of action against both cancer cell proliferation and bacterial virulence, positions it as an attractive candidate for further development.

Critical research priorities moving forward include:

- Structural Optimization: Medicinal chemistry efforts to improve this compound's potency, selectivity, and stability while maintaining its favorable safety profile.

- Formulation Development: Advanced delivery systems to address the stability challenges associated with auronol compounds.

- Mechanistic Elaboration: Further elucidation of this compound's molecular targets and downstream signaling effects.

- In Vivo Validation: Animal studies to confirm efficacy and safety observations from in vitro models.

References

- 1. This compound 4-O-beta-D-glucoside, a natural compound ... [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemical analysis, biological activities of methanolic extracts and an isolated flavonoid from Tunisian Limoniastrum monopetalum (L.) Boiss: an in vitro and in silico investigations | Scientific Reports [nature.com]

- 3. Optimization of flavanonols heterologous biosynthesis in ... [frontiersin.org]

- 4. Bavachin, Bavachinin, this compound, Garcinoic Acid, and Bilobol as Anaplastic Lymphoma Kinase Inhibitors: In Vitro and in Silico Studies [ijcce.ac.ir]

Comprehensive Application Notes and Protocols: Extraction and Bioactivity Analysis of Maesopsin and Its Glycosides

Introduction to Maesopsin and Its Natural Occurrence

This compound is a naturally occurring phenolic compound that has garnered significant research interest due to its diverse biological activities and potential therapeutic applications. Chemically classified as a flavonoid derivative, this compound possesses a molecular weight of 288.25 g/mol and the molecular formula C~15~H~12~O~6~ [1]. This compound typically presents as a white to off-white solid and is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mg/mL (34.69 mM) [1]. In nature, this compound exists both as an aglycone and in various glycosylated forms, with This compound-6-O-glucoside and This compound-4-O-β-glucoside being the most commonly isolated derivatives from plant sources.

The compound has been identified in several medicinal plants across different families. Research has confirmed its presence in:

- Limoniastrum monopetalum (Plumbaginaceae), a perennial halophyte growing along Mediterranean coasts, where this compound-6-O-glucoside was isolated from leaf extracts [2]

- Artocarpus tonkinensis (Moraceae), where this compound-4-O-β-glucoside (designated TAT2) was obtained from leaf extracts [3]

- Hoveniae Lignum, as documented in commercial phytochemical databases [1]

The interest in this compound and its derivatives has intensified in recent years due to the growing challenge of antimicrobial resistance and the need for novel anticancer agents. With the rising resistance to conventional antibiotics and chemotherapeutic drugs, natural products like this compound offer promising alternatives for drug discovery programs [2]. These compounds represent an important class of phytochemicals worthy of further investigation for their potential pharmacological applications.

Extraction and Isolation Protocols

Plant Material Preparation and Extraction Methods

The initial preparation of plant material is a critical step that significantly impacts the yield and quality of extracted this compound compounds. Proper handling from collection through processing preserves the integrity of these bioactive phytochemicals.

Collection and Identification: Plant material should be collected from its natural habitat during the appropriate season. For Limoniastrum monopetalum, collection from coastal regions like Monastir (Skanes region, Tunisia) has proven effective. Botanical authentication by a qualified plant taxonomist is essential, with voucher specimens deposited in herbarium repositories for future reference [2].

Drying Procedures: Fresh plant materials should be dried promptly to prevent enzymatic degradation and compound deterioration. For thermolabile compounds like flavonoids, gentle drying in an oven at 47°C for three days is recommended. Alternatively, for plants containing volatile components, freeze-drying (lyophilization) represents the optimal approach, where frozen material is placed in an evacuated apparatus with a cold surface maintained at -60 to -80°C [2] [4].

Particle Size Reduction: Dried plant materials should be ground to a fine powder to maximize surface area for solvent contact. This step significantly enhances extraction efficiency by facilitating better penetration of the extraction solvent into the plant matrix [4].

Extraction Techniques: Maceration with organic solvents represents the most common approach for this compound extraction:

- For Limoniastrum monopetalum, dried and powdered leaves (1 kg) are macerated in methanol under continuous stirring at room temperature for 72 hours [2]

- After filtration, the crude extract is concentrated under reduced pressure using a rotary evaporator, yielding a dry residue

- For chlorophyll-rich tissues like leaves, additional clean-up steps may be necessary, such as solid-phase extraction (SPE) using C~18~ cartridges to remove chlorophyll interference [2]

Advanced Extraction and Fractionation Techniques

Following initial extraction, further fractionation is typically required to isolate this compound compounds from complex plant matrices.

Chromatographic Separation: The methanol extract of Limoniastrum monopetalum leaves can be fractionated using medium-pressure liquid chromatography (MPLC) on a C~18~ reversed-phase stationary phase. Alternatively, normal-pressure column chromatography using Merck LiChroprep RP-18 (25-40 μm) or Sephadex LH-20 has been successfully employed [2].

Volatile Compound Isolation: For comprehensive phytochemical analysis, volatile fractions can be isolated through hydrodistillation using a Clevenger-type apparatus. Plant extracts (4 g) are suspended in distilled water (50 mL) and subjected to hydrodistillation for 1 hour. The condensed aqueous mixture may separate into distinct fractions, including a white precipitate that can be recovered by filtration [2].

Table 1: Standard Extraction Protocol for this compound from Limoniastrum monopetalum

| Step | Parameter | Specification |

|---|---|---|

| Plant Material | Species | Limoniastrum monopetalum (L.) Boiss. |

| Part Used | Leaves | |

| Preparation | Dried at 47°C for 3 days, powdered | |

| Extraction | Solvent | Methanol |

| Method | Maceration with stirring | |

| Duration | 72 hours at room temperature | |

| Solvent-to-material ratio | 1:10 to 1:20 (w/v) | |

| Post-extraction | Concentration | Rotary evaporation under vacuum |

| Chlorophyll removal | C~18~ SPE cartridge | |

| Yield | Approximately 4.5% (w/w) |

The extraction workflow for this compound from plant materials involves several key stages, as illustrated below:

Analytical Techniques for Identification and Quantification

Chromatographic and Spectroscopic Analysis

Advanced analytical techniques are essential for the precise identification and quantification of this compound and its derivatives in complex plant extracts.

UHPLC-Q-Orbitrap HRMS Analysis: This represents one of the most powerful techniques for comprehensive phytochemical analysis. The system typically employs a C~18~ reversed-phase column (100 × 2.1 mm, 1.8 μm) maintained at 40°C. Mobile phase conditions should utilize a binary gradient system with 0.1% formic acid in water (solvent A) and acetonitrile/methanol (4:1, v/v; solvent B). The gradient elution should be programmed from 20% to 90% B over 18 minutes at a flow rate of 0.4 mL/min [5]. Mass spectrometric detection is performed using a Q-Exactive Orbitrap MS system equipped with a heated electrospray ionization (HESI) source operating in both positive and negative ion modes. Key parameters include spray voltages of +3.8 kV (positive) and -2.8 kV (negative), sheath gas flow rate of 40 arbitrary units, and capillary temperature of 325°C [5] [6].

GC-MS for Volatile Compounds: For analysis of volatile fractions, gas chromatography-mass spectrometry provides excellent resolution. Optimal conditions utilize an HP-5 fused silica non-polar capillary column (30 m × 0.25 mm i.d., film thickness 0.25 μm) with the following temperature program: isothermal at 60°C for 3 minutes, followed by a ramp of 5°C/minute to 260°C, then held at 260°C for 15 minutes. Helium serves as the carrier gas at a flow rate of 1 mL/minute, with mass detection covering 41-350 amu [2].

Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for complete structural characterization of isolated compounds. Both ^1^H and ^13^C NMR spectra should be acquired in methanol-d~4~ using 200 MHz or 400 MHz spectrometers. For this compound-6-O-glucoside, two-dimensional NMR experiments (COSY, HSQC, HMBC) provide crucial information about connectivity and molecular structure [2].

Method Validation and Quantification Approaches

Robust quantitative analysis requires thorough method validation according to international guidelines.

Calibration Standards: Prepare stock solutions of reference standards at 10.0 mg/mL in DMSO, with subsequent dilutions in methanol to create working standards ranging from 1.0 to 2000.0 ng/mL, depending on the compound's detection sensitivity [5].

Validation Parameters: Comprehensive method validation should assess:

- Linearity through correlation coefficients (R² > 0.99)

- Limit of Detection (LOD) and Limit of Quantification (LOQ)

- Precision (intra-day and inter-day) with RSD < 5%

- Accuracy via recovery studies (85-115%)

- Stability under various storage conditions [5]

Matrix Effects: When analyzing complex plant extracts, matrix effects can significantly impact quantification accuracy. These can be evaluated by comparing the response of standards in pure solvent versus spiked plant extract [7].

Table 2: Optimal UHPLC-Q-Orbitrap HRMS Conditions for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 μm) |

| Column Temperature | 40°C |

| Mobile Phase | A: 0.1% formic acid in water B: Acetonitrile/Methanol (4:1, v/v) | | Gradient Program | 0-6 min: 20-50% B 6-14 min: 50-90% B 14-18 min: 90% B | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 μL | | Ionization Mode | Positive and negative ESI | | Spray Voltage | +3.8 kV (positive), -2.8 kV (negative) | | Mass Range | 100-1500 m/z |

Bioactivity and Pharmacological Assessment

Antimicrobial Activity Evaluation

This compound and its derivatives demonstrate significant antimicrobial properties, particularly against clinically relevant pathogens.

Antibacterial Screening: The broth microdilution method represents the standard approach for determining minimum inhibitory concentrations (MICs) against bacterial pathogens. For this compound-6-O-glucoside, noteworthy activity has been observed against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Research indicates that this compound exhibits moderate direct antibacterial activity while also interfering with virulence regulation through interaction with the accessory gene regulator protein A (AgrA) [2].

Anti-virulence Mechanisms: Beyond direct bactericidal effects, this compound derivatives appear to disrupt quorum-sensing pathways in S. aureus. In silico studies suggest strong binding interactions between this compound-6-O-glucoside and the active site of AgrA, a key regulator of virulence factor expression. This anti-virulence approach represents a promising strategy for addressing antibiotic resistance [2].

Anticancer Activity Assessment

This compound glycosides have demonstrated considerable potential as anticancer agents in both in vitro and in vivo models.

In Vitro Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a reliable method for assessing antiproliferative effects. For this compound-containing fractions from Limoniastrum monopetalum, significant activity has been reported against human cervical adenocarcinoma (Hela) and human lung carcinoma (A549) cell lines, with IC~50~ values of 226 and 242.52 μg/mL, respectively [2].

In Vivo Antitumor Efficacy: this compound-4-O-β-glucoside (TAT2) isolated from Artocarpus tonkinensis has shown compelling antitumor activity in Lewis lung carcinoma (LLC) tumor-bearing mice. Administration at doses of 100 and 200 mg/kg body weight significantly decreased tumor growth and increased survival rates without acute toxicity at doses up to 2000 mg/kg body weight [3].

Table 3: Bioactivity Profile of this compound and Its Derivatives

| Compound | Source | Bioactivity | Results |

|---|---|---|---|

| This compound-6-O-glucoside | Limoniastrum monopetalum | Antibacterial | Moderate activity against S. aureus [2] |

| | | Antiproliferative | IC~50~ = 226 μg/mL (Hela) IC~50~ = 242.52 μg/mL (A549) [2] | | | | Molecular docking | Strong interaction with AgrA of S. aureus [2] | | This compound-4-O-β-glucoside (TAT2) | Artocarpus tonkinensis | In vivo antitumor | Reduced tumor growth in LLC mice [3] | | | | Acute toxicity | No toxicity at 2000 mg/kg body weight [3] | | | | Hematological effects | Improved parameters in tumor-bearing mice [3] |

The multifaceted biological activities of this compound compounds, spanning both antimicrobial and anticancer effects, highlight their therapeutic potential. The relationship between these activities and their underlying mechanisms can be visualized as follows:

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing

Purpose: To evaluate the antibacterial activity of this compound compounds against Gram-positive and Gram-negative pathogens.

Materials and Reagents:

- Mueller-Hinton broth (MHB)

- Bacterial strains: Staphylococcus aureus (ATCC 25923), methicillin-resistant S. aureus (MRSA), Escherichia coli (ATCC 25922), Enterococcus faecalis (ATCC 29212)

- This compound standard dissolved in DMSO (stock concentration 10 mg/mL)

- Sterile 96-well microtiter plates

Procedure:

- Prepare bacterial inocula adjusted to 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL) in MHB

- Perform two-fold serial dilutions of this compound compounds in MHB across the microtiter plate (final volume 100 μL/well)

- Add 100 μL of bacterial inoculum to each well (final concentration ~5 × 10^5 CFU/mL)

- Include growth control (bacteria without compound) and sterility control (medium only)

- Incubate plates at 37°C for 18-24 hours

- Determine MIC as the lowest concentration showing no visible growth

- For MBC (minimum bactericidal concentration) determination, subculture 10 μL from clear wells onto Mueller-Hinton agar and incubate for 24 hours [2]

Antiproliferative Activity Assay (MTT Method)

Purpose: To assess the cytotoxic effects of this compound compounds on cancer cell lines.

Materials and Reagents:

- Cancer cell lines: Hela (human cervical adenocarcinoma), A549 (human lung carcinoma)

- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum

- MTT solution (5 mg/mL in PBS)

- DMSO for solubilization

- 96-well tissue culture plates

Procedure:

- Seed cells in 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours

- Treat cells with serial dilutions of this compound compounds and incubate for 48-72 hours

- Add 20 μL MTT solution to each well and incubate for 3-4 hours

- Carefully remove medium and dissolve formed formazan crystals in 150 μL DMSO

- Measure absorbance at 570 nm using a microplate reader

- Calculate percentage viability relative to untreated controls

- Determine IC~50~ values using nonlinear regression analysis [2] [3]

In Vivo Antitumor Efficacy Testing

Purpose: To evaluate the antitumor activity of this compound glycosides in tumor-bearing mice.

Materials and Reagents:

- Lewis lung carcinoma (LLC) cells

- BALB/c mice (18-20 g)

- This compound-4-O-β-glucoside (TAT2) dissolved in saline or vehicle

- Doxorubicin as positive control

Procedure:

- Implant 2 × 10^6 LLC cells subcutaneously into the right posterior flank of mice

- Randomize tumor-bearing mice into treatment groups (n=8)

- Administer this compound compounds orally at doses of 100 and 200 mg/kg body weight daily

- Include vehicle control and positive control (doxorubicin) groups

- Monitor tumor volume regularly using caliper measurements

- Record survival rates throughout the experiment

- Collect blood for hematological and biochemical parameter analysis

- Perform histological examination of tumors and major organs [3]

Conclusion and Research Perspectives

The comprehensive protocols outlined in these application notes provide researchers with robust methodologies for the extraction, analysis, and bioactivity assessment of this compound and its derivatives. The growing evidence of their antimicrobial and anticancer properties positions these natural compounds as promising candidates for further drug development. Future research should focus on mechanistic studies to elucidate precise molecular targets, structure-activity relationship analyses to optimize therapeutic efficacy, and advanced formulation strategies to enhance bioavailability. With antibiotic resistance rising and cancer incidence increasing globally, this compound compounds represent valuable scaffolds for developing new therapeutic agents addressing these pressing medical challenges.

References

- 1. This compound | Phenolic Compound [medchemexpress.com]

- 2. Phytochemical analysis, biological activities of methanolic extracts and... [nature.com]

- 3. In vivo anticancer activity of this compound 4-O-β-glucoside ... [sciencedirect.com]

- 4. of Bioactive Compounds from Medicinal Extraction and Herbs Plants [intechopen.com]

- 5. Simultaneously qualitative and quantitative analysis of the ... [pmc.ncbi.nlm.nih.gov]

- 6. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of analytical method by micro ... [sciencedirect.com]

Documented Analysis of Maesopsin Glycosides

Maesopsin glycosides have been isolated and studied for their biological activities, though analytical methods are not the primary focus in the available literature.

- Isolation and Characterization: this compound-6-O-glucoside was isolated from the methanolic extract of Limoniastrum monopetalum leaves. The process involved multiple chromatographic techniques, including solid-phase extraction (C18) and column chromatography (Sephadex LH-20, RP-18, silica gel). The compound's structure was confirmed using ESI-MS and NMR spectroscopy [1].

- Reported Biological Activities:

- This compound-4-O-β-D-glucoside (TAT-2), isolated from Artocarpus tonkinensis, has shown anti-proliferative activity against acute myeloid leukemia (OCI-AML) cells [2] [3] and in vivo antitumor activity in a Lewis lung carcinoma mouse model [4].

- This compound-6-O-glucoside demonstrated antibacterial activity, particularly against Staphylococcus aureus, and was found to interact with the AgrA protein in an in silico study [1].

Adapted HPLC Protocol for Phytochemical Analysis

The following protocol is adapted from a detailed UHPLC-Q-Orbitrap HRMS method used for the simultaneous qualitative and quantitative analysis of a different medicinal plant, Kadsura heteroclita [5]. This method is highly sophisticated and suitable for complex plant matrices. You can use it as a starting point and adjust parameters like the detection mode and mobile phase to target this compound glycosides.

Sample Preparation

- Extraction: Weigh 0.5 g of dried, powdered plant material. Extract via ultrasonication with 15 mL of methanol for 15 minutes at room temperature [5].

- Post-processing: Allow the solution to cool, then centrifuge at 13,000 rpm for 10 minutes. Collect the supernatant [5].

- Dilution: Depending on the expected concentration of your target compound, dilute the supernatant with 50% methanol (e.g., 1:50, v/v) [5].

- Filtration: Filter the final solution through a 0.22 μm membrane filter before injection [5].

Instrumentation and Chromatographic Conditions

The workflow for the analysis is summarized below.

- Mass Spectrometer: Q-Exactive Orbitrap MS with a HESI source [5].

- Ionization Mode: Both positive (+3.8 kV) and negative (-2.8 kV) ion modes are used for comprehensive qualitative analysis. Quantitative analysis can be performed in the mode that gives a higher response for your target analyte [5].

- Data Acquisition:

Key Method Validation Parameters

For any quantitative analysis, the method must be validated. The table below outlines typical parameters and the acceptance criteria based on the adapted protocol [5].

| Validation Parameter | Target Criteria | Application Note |

|---|---|---|

| Linearity | R² > 0.995 | Prepare a series of standard solutions at different concentrations (e.g., 1–2000 ng/mL). [5] |

| Precision | RSD ≤ 2% | Assess by repeated injections of the same standard solution. [5] |

| Recovery | Close to 100% | Spiked recovery test to evaluate extraction efficiency. [5] |

| LOD / LOQ | Signal-to-noise ratio of 3/10 | Estimate based on the concentration giving a low but detectable and quantifiable signal. [5] |

| Stability | RSD ≤ 2% | Analyze the same sample solution over a period (e.g., 24 hours) to ensure analyte stability. [5] |

Recommendations for Method Development

Given the lack of a specific protocol for this compound, here are some steps for your research:

- Start with the Adapted Protocol: The UHPLC-HRMS method above is an excellent starting point due to its high sensitivity and capability for both qualitative and quantitative analysis [5].

- Consider a Simpler HPLC-UV Setup: If HRMS is unavailable, develop an HPLC-UV method. A C18 column with a water-acetonitrile mobile phase (possibly with 0.1% formic acid) is standard. You will need to isolate or purchase a this compound standard to determine its specific retention time and optimal UV detection wavelength [6].

- Focus on a Specific Compound: Decide whether to target this compound-4-O-glucoside, this compound-6-O-glucoside, or the aglycone. This will determine the standard you need for method development.

References

- 1. Phytochemical analysis, biological activities of methanolic ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound 4-O-beta-D-glucoside, a natural compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) this compound 4-O-β-D-Glucoside, a Natural Compound ... [academia.edu]

- 4. In vivo anticancer activity of this compound 4-O-β-glucoside ... [sciencedirect.com]

- 5. Simultaneously qualitative and quantitative analysis of the ... [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Development and Validation of an HPLC ... [mdpi.com]

Application Notes & Protocols for Maesopsin Purification and Analysis

Introduction

Maesopsin is a phenolic compound with the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol [1] [2]. It has been isolated from plant sources such as Hoveniae Lignum and Limoniastrum monopetalum [1] [3]. Research interest in this compound and its glucoside derivatives stems from their reported biological activities, including antibacterial properties, particularly against Staphylococcus aureus [3]. These notes consolidate the available methodologies for its extraction, purification, and identification to support research and development efforts.

This compound Source and Extraction

The initial step involves obtaining a crude extract rich in this compound from plant material.

- Plant Material: Leaves of Limoniastrum monopetalum (L.) Boiss. have been successfully used as a source [3].

- Extraction Protocol:

- Drying and Grinding: Separate the desired plant parts and dry them in an oven at 47°C for three days. Finely grind the dried material [3].

- Maceration: Subject the ground material to maceration in absolute methanol at room temperature for three days with stirring. A typical scale is 1 kg of plant material [3].

- Filtration and Concentration: Filter the mixture to remove particulate matter. Evaporate the filtrate to dryness under vacuum to obtain a crude residue [3].

- Chlorophyll Removal (Optional): For leaf extracts, chlorophyll can be removed by solid-phase extraction (SPE). Dissolve the crude residue in MeOH/H₂O (80:20), then pass it through a C18 SPE cartridge. The filtrate, now free of chlorophyll, is evaporated to dryness for further processing [3].

Purification Techniques and Workflow

The following workflow outlines the path from raw plant material to purified this compound, based on published isolation procedures.

Detailed Purification Protocol:

Initial Fractionation via Column Chromatography:

Isolation of this compound-6-O-Glucoside:

- The fractionation process on Sephadex LH-20 successfully yielded the flavonoid This compound-6-O-glucoside from Limoniastrum monopetalum leaf extracts [3]. The specific solvent system used for elution was not detailed in the available literature.

Analysis and Characterization

Purified compounds must be rigorously characterized to confirm their identity and purity.

- Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra in methanol-d4 (MeOH-d4). Use tetramethylsilane (TMS) as an internal standard. Bidimensional NMR experiments (e.g., COSY, HSQC, HMBC) are essential for full structural elucidation [3].

- Mass Spectrometry (MS): Employ Electrospray Ionization Mass Spectrometry (ESI-MS) for accurate mass determination [3].

- Gas Chromatography (for volatile fractions): While this compound itself may not be volatile, GC-MS and GC-FID with a HP-5 non-polar capillary column can be used to analyze volatile components in the crude extract. A typical temperature program is: 60°C held for 3 min, ramped at 5°C/min to 260°C, and held for 15 min [3].

The table below summarizes the key chemical and analytical data for this compound:

Table 1: Chemical and Analytical Data for this compound

| Property | Value / Description | Source |

|---|---|---|

| Molecular Formula | C15H12O6 | [1] [2] |

| Molecular Weight | 288.25 g/mol | [1] [2] |

| CAS Number | 5989-16-2 | [1] |

| Isolated Form | This compound-6-O-Glucoside (from L. monopetalum) | [3] |

| NMR Solvent | Methanol-d4 (MeOH-d4) | [3] |

| MS Technique | ESI-MS (Electrospray Ionization) | [3] |

| Purity Assessment | NMR, HPLC | [3] |

Biological Activity Assessment

A key application of purified this compound is in biological screening.

- Antibacterial Assay:

- Method: Determine the Minimum Inhibitory Concentration (MIC) using standard broth microdilution methods [3].

- Findings: this compound-6-O-glucoside showed moderate activity against Staphylococcus aureus. A fraction containing the compound was more active against E. coli and E. faecalis with MIC values of 62.5 and 78.12 µg/mL, respectively [3].

- Antiproliferative Assay:

- In Silico Studies:

- Target: The accessory gene regulator protein A (AgrA) of Staphylococcus aureus, a key protein in the quorum-sensing system [3].

- Finding: Molecular docking studies indicated that this compound-6-O-glucoside strongly interacts with the active site of AgrA, suggesting a potential mechanism for its anti-virulence activity [3].

Troubleshooting and Notes

- Handling: this compound is light-sensitive. Stock solutions in DMSO should be stored at -80°C for one month or -20°C for one month, protected from light [1].

- Scalability: The outlined extraction and Sephadex LH-20 chromatography are suitable for laboratory-scale preparation. Scaling up would require optimization, potentially employing techniques like Medium-Pressure Liquid Chromatography (MPLC) [3].

- Data Gap: The available literature provides a clear path for isolation but lacks detailed chromatographic parameters (e.g., specific solvent gradients, column dimensions) for a standardized protocol.

Key Takeaway

The protocol based on Limoniastrum monopetalum provides a verified, practical path for researchers to obtain this compound-6-O-glucoside for biological evaluation. The most significant data gap is the lack of detailed chromatographic elution conditions, which would be a critical area for method development and optimization.

References

Comprehensive Application Notes: Quantification Methods and Experimental Protocols for Maesopsin in Plant Extracts

Introduction and Biological Significance

Maesopsin and its glycosylated derivatives are naturally occurring flavonoid compounds belonging to the auronol subclass, which have attracted significant scientific interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a unique carbon skeleton reorganization in ring C, where the typical flavonoid structure is converted to a 5-carbon heterocyclic ring, distinguishing them from conventional flavonoids [1]. This compound occurs in various plant species, primarily in the form of glycosides such as This compound 4-O-β-glucoside (also referred to as TAT2) and This compound-6-O-glucoside, with the glycosylation pattern influencing both their biological activity and analytical properties [2] [3]. The growing interest in these compounds stems from multiple pharmacological studies that have demonstrated their significant therapeutic potential, including antitumor, antimicrobial, and anti-inflammatory properties [2] [4] [3].

Recent scientific investigations have revealed that this compound 4-O-β-glucoside exhibits promising antitumor activity in both in vitro and in vivo models. In Lewis lung carcinoma (LLC) tumor-bearing mice, this compound demonstrated a clear dose-dependent antitumor effect by decreasing tumor growth and increasing survival rates at doses of 100 and 200 mg/kg body weight, without showing acute toxicity even at the highest tested dose of 2,000 mg/kg body weight [2]. Additionally, this compound 4-O-β-glucoside has shown anti-proliferative activity against acute myeloid leukemia cells through mechanisms involving the upregulation of HMOX1, SRXN1, and BCAS3 genes [4]. Meanwhile, this compound-6-O-glucoside has displayed notable antibacterial effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA), through interactions with the accessory gene regulator protein A (AgrA), a key component in bacterial virulence regulation [3]. These diverse biological activities highlight the importance of developing reliable quantification methods and standardized protocols for this compound analysis in plant extracts to support further pharmaceutical development.

Quantitative Analysis Methods

The quantification of this compound and its derivatives in plant extracts involves a series of carefully optimized processes including extraction, purification, and analytical determination. The extraction efficiency and subsequent quantification of these compounds are influenced by multiple factors, including the plant source, extraction methodology, and analytical techniques employed. Research findings from various studies have provided substantial quantitative data on this compound content across different plant species and extraction conditions, offering valuable insights for method development and optimization.

Table 1: Quantitative Data on this compound and Its Derivatives from Plant Sources

| Plant Source | Compound Identified | Extraction Method | Extraction Yield | Biological Activity |

|---|---|---|---|---|

| Artocarpus tonkinensis leaves | This compound 4-O-β-glucoside (TAT2) | Ethanolic extraction | Not specified | Antitumor activity in LLC tumor-bearing mice: decreased tumor growth at 100-200 mg/kg [2] |

| Limoniastrum monopetalum leaves | This compound-6-O-glucoside | Methanolic maceration, Sephadex LH-20 chromatography | Isolated compound | Antibacterial activity against S. aureus; Antiproliferative effects on HeLa (IC₅₀ = 226 μg/mL) and A549 cells (IC₅₀ = 242.52 μg/mL) [3] |

| Limoniastrum monopetalum chromatographic fraction | This compound-6-O-glucoside containing fraction | Methanolic maceration, C18 SPE, chromatographic separation | Not specified | Antibacterial activity against E. coli (MIC = 62.5 μg/mL) and E. faecalis (MIC = 78.12 μg/mL) [3] |

The quantitative analysis of this compound derivatives typically employs advanced chromatographic and spectroscopic techniques. The isolation and purification process often involves multiple steps, including solid-phase extraction (SPE) and various chromatographic methods such as medium-pressure liquid chromatography (MPLC) and Sephadex LH-20 column chromatography [3]. For structural elucidation, researchers commonly utilize Nuclear Magnetic Resonance (NMR) spectroscopy, with both 1H and 13C NMR spectra providing critical structural information, typically recorded in MeOH-d₄ using 200 MHz or 400 MHz spectrometers [3]. Additionally, Mass Spectrometry (MS) techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), play a crucial role in compound identification and quantification, enabling researchers to accurately characterize this compound derivatives and determine their concentration in complex plant extracts [2] [3].

Experimental Protocols

Plant Material Extraction and Purification

The extraction of this compound from plant materials follows a systematic protocol to ensure optimal recovery while preserving the compound's structural integrity. The following detailed methodology has been adapted from established procedures used for extracting this compound-6-O-glucoside from Limoniastrum monopetalum [3]:

Plant Material Preparation: Begin by collecting fresh plant material (leaves, stems, or roots) and accurately identifying it with the assistance of a botanical specialist. Separate the different plant parts and dry them in an oven at 47°C for three days until completely moisture-free. Once dried, grind the plant material to a fine powder using a mechanical grinder, ensuring uniform particle size for efficient extraction.

Methanolic Extraction: Weigh out 1 kg of the dried powdered plant material and transfer it to a glass extraction vessel. Add sufficient methanol to completely submerge the plant material (typical solvent-to-solid ratio of 10:1 v/w). Macerate the mixture under continuous stirring at room temperature (approximately 25°C) for 72 hours to allow for comprehensive extraction of this compound derivatives. After maceration, filter the mixture through Whatman No. 1 filter paper or equivalent, collecting the filtrate. Repeat the extraction process twice with fresh methanol to ensure exhaustive extraction. Combine all filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain a crude dry extract.

Chlorophyll Removal: Dissolve the crude methanolic extract in MeOH/H₂O (80:20 v/v) at a concentration of approximately 1 g per 60 mL of solvent. Subject the solution to solid-phase extraction (SPE) using C18 cartridges, which effectively retain chlorophyll pigments while allowing this compound derivatives to pass through. Elute the desired compounds with methanol, combine the eluates, and evaporate under reduced pressure to obtain a chlorophyll-free extract ready for further purification.

Chromatographic Purification: Reconstitute the chlorophyll-free extract in a minimal volume of methanol and apply it to a Sephadex LH-20 column. Elute the column with methanol or methanol-water gradients at a controlled flow rate, collecting fractions based on UV monitoring at appropriate wavelengths (typically 280-350 nm for flavonoids). Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound derivatives. Combine the target fractions and evaporate to dryness to obtain purified this compound compounds for quantification and characterization.

Chromatographic Separation and Analysis

The purification and analysis of this compound derivatives require sophisticated chromatographic techniques to achieve sufficient resolution and accurate quantification:

Medium-Pressure Liquid Chromatography (MPLC): Utilize MPLC systems equipped with C18 reversed-phase columns for high-resolution separation. Employ gradient elution with water-acetonitrile or water-methanol mobile phases, typically starting from 10% organic phase and increasing to 100% over 30-60 minutes. Monitor the eluent continuously with a UV-Vis detector set at 280 nm, which provides optimal detection for this compound compounds. Adjust the flow rate according to column dimensions (typically 10-20 mL/min for preparative columns) to achieve optimal separation efficiency [3].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: For volatile components in plant extracts containing this compound, employ GC-MS analysis using non-polar capillary columns (e.g., HP-5, 30 m × 0.25 mm i.d., 0.25 µm film thickness). Use the following optimized parameters: injector temperature 250°C, helium carrier gas at 1 mL/min flow rate, and a temperature program starting at 60°C (hold for 3 minutes), then ramping at 5°C/min to 260°C (hold for 15 minutes). Set the mass spectrometer to scan mode covering 41-350 m/z range with 70 eV ionization energy, and use split injection mode (10:1 ratio) with injection volume of 1 µL [3].

Quantitative NMR Spectroscopy: For accurate quantification without pure standards, implement qNMR methodology using a high-field NMR spectrometer (400 MHz or higher). Prepare samples in deuterated methanol (MeOH-d₄) with tetramethylsilane (TMS) as internal standard. Use relaxation delays of at least 5 times the longest T1 relaxation time and sufficient scans to achieve adequate signal-to-noise ratio (typically 32-128 scans). Integrate characteristic this compound proton signals (typically aromatic protons between δ 6.0-7.5 ppm) and compare with internal standard for quantification.

Table 2: Analytical Techniques for this compound Quantification and Characterization

| Analytical Method | Key Parameters | Applications in this compound Analysis | Advantages |

|---|---|---|---|

| Sephadex LH-20 Chromatography | Methanol or methanol-water elution; Fraction collection by UV monitoring | Initial purification of this compound glycosides from crude extracts | Excellent removal of polyphenols and pigments; Mild conditions preserving compound integrity |

| MPLC | C18 reversed-phase column; Water-acetonitrile gradient; UV detection at 280 nm | High-resolution separation of this compound derivatives | Scalable from analytical to preparative applications; Reproducible retention times |

| GC-MS | HP-5 column; Temperature programming 60-260°C; Electron ionization 70 eV | Analysis of volatile compounds in this compound-containing extracts | High sensitivity; Excellent separation efficiency; Comprehensive compound identification |

| NMR Spectroscopy | 200-400 MHz spectrometers; MeOH-d₄ solvent; TMS internal standard | Structural elucidation and quantification of this compound derivatives | Non-destructive analysis; Absolute quantification possible; Detailed structural information |

| ESI-MS | Heated ESI source; Positive and negative ion modes; Full scan and MS/MS capabilities | Molecular weight determination and structural characterization of this compound compounds | High mass accuracy; Soft ionization preserving molecular ion; Tandem MS for structural details |

Biosynthesis Pathways

The biosynthesis of this compound in both plants and microbial systems follows a defined metabolic pathway originating from the flavonoid precursor naringenin. Understanding this pathway is crucial for developing both natural extraction and heterologous production systems. The biosynthetic route involves the coordinated action of multiple enzymes that sequentially modify the flavonoid skeleton to produce this compound and its derivatives.

*Figure 1: Biosynthetic Pathway of this compound from Naringenin* - The diagram illustrates the enzymatic conversion of naringenin to this compound through intermediate formation of aromadendrin, catalyzed sequentially by flavanone 3-hydroxylase (F3H) and chalcone isomerase (ErCHI).

The biosynthesis begins with naringenin, a central flavonoid intermediate that serves as the common precursor for numerous flavonoid compounds. The first specialized step in this compound biosynthesis involves the action of flavanone 3-hydroxylase (F3H), a key enzyme that catalyzes the hydroxylation of naringenin at the 3-position to form aromadendrin (dihydrokaempferol) [1]. This F3H enzyme belongs to the 2-oxoglutarate-dependent dioxygenase family and exhibits relatively low catalytic efficiency, making it a potential rate-limiting step in the pathway. Subsequently, chalcone isomerase from Eubacterium ramulus (ErCHI) catalyzes an unusual ring contraction reaction that transforms aromadendrin into this compound through a coenzyme-independent isomerization mechanism [1]. This remarkable enzymatic reaction proceeds through a ring opening-recyclization mechanism with the corresponding chalcone and its di-keto tautomer as reaction intermediates, ultimately resulting in the characteristic auronol structure of this compound [1].

Recent advances in heterologous production systems have enabled the biosynthesis of this compound in engineered microbial hosts, particularly Streptomyces albidoflavus. Research has demonstrated that through careful optimization of culture conditions and enzyme selection, significant conversion rates can be achieved, with reported conversion of 38.1% of (+)-aromadendrin into this compound in feeding experiments [1]. However, a major challenge in this compound production is the compound's instability under standard culture conditions, which necessitates optimized processing and immediate analysis after biosynthesis [1]. The development of efficient biosynthetic routes for this compound production is particularly valuable given the compound's relatively low abundance in natural plant sources and the complexities associated with its chemical synthesis.

Research Applications

Anticancer Research Applications

This compound derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, highlighting their potential as lead compounds for anticancer drug development. This compound 4-O-β-glucoside (TAT2) isolated from Artocarpus tonkinensis leaves has shown remarkable antitumor effects in Lewis lung carcinoma (LLC) tumor-bearing mice models [2]. The compound exhibited dose-dependent tumor growth inhibition at oral doses of 100 and 200 mg/kg body weight, significantly increasing survival rates without displaying acute toxicity even at high doses up to 2,000 mg/kg body weight [2]. Mechanistic studies on acute myeloid leukemia cells have revealed that this compound 4-O-β-glucoside exerts its anti-proliferative effects through gene expression modulation, particularly upregulating HMOX1, SRXN1, and BCAS3 genes, which are involved in oxidative stress response and cell cycle regulation [4]. This gene modulation activity suggests a unique mechanism of action distinct from conventional chemotherapeutic agents.

The experimental protocol for evaluating the anticancer activity of this compound derivatives involves a series of well-established in vitro and in vivo assays:

In Vitro Cytotoxicity Screening: Begin by seeding cancer cell lines (such as HeLa, A549, or OCi-Aml cells) in 96-well plates at optimized densities (typically 5,000-10,000 cells/well) and allow them to adhere for 24 hours. Prepare serial dilutions of this compound derivatives in DMSO or culture medium, ensuring final DMSO concentrations do not exceed 0.1% to avoid solvent toxicity. Treat cells with various concentrations of test compounds and include appropriate controls (vehicle-only and positive control with known cytotoxic agent). After 48-72 hours of incubation, assess cell viability using MTT assay by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (0.5 mg/mL final concentration) and incubating for 4 hours at 37°C. Following incubation, carefully remove the medium, dissolve the formed formazan crystals in DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using appropriate statistical software and dose-response curve fitting [4] [3].

In Vivo Antitumor Evaluation: Utilize Lewis lung carcinoma (LLC) tumor-bearing mouse models, implanting 2 × 10⁶ LLC cells into the subcutaneous right posterior flank of BALB/c mice. Randomize tumor-bearing mice into treatment groups (typically 6-8 animals per group) once tumors reach a palpable size (approximately 50-100 mm³). Administer this compound derivatives orally at predetermined doses (e.g., 100 and 200 mg/kg body weight) with a control group receiving vehicle alone. Monitor tumor dimensions regularly using calipers and calculate tumor volume using the formula: V = (length × width²)/2. Continue treatment for 2-4 weeks, recording body weight and signs of toxicity throughout the study period. At experiment termination, collect blood for hematological and biochemical analysis, and excise tumors for histopathological examination and molecular analysis [2].

Antimicrobial Applications and Molecular Mechanisms

This compound-6-O-glucoside has demonstrated notable antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound's mechanism of action involves interaction with the accessory gene regulator protein A (AgrA), a key component of the quorum-sensing system that regulates virulence factor production in Staphylococci [3]. Computational studies have revealed that this compound-6-O-glucoside strongly interacts with the active site of AgrA, potentially inhibiting its ability to coordinate virulence gene expression and thereby attenuating bacterial pathogenicity without exerting direct bactericidal pressure [3]. This anti-virulence approach represents a promising alternative to conventional antibiotics, potentially reducing the selective pressure that drives resistance development.

The experimental workflow for evaluating the antimicrobial activity of this compound derivatives encompasses both in vitro susceptibility testing and in silico molecular docking studies:

Antibacterial Susceptibility Testing: Prepare Mueller-Hinton agar or broth according to Clinical and Laboratory Standards Institute (CLSI) guidelines. For minimum inhibitory concentration (MIC) determination, use the broth microdilution method in 96-well plates, preparing two-fold serial dilutions of this compound derivatives in the appropriate medium. Inoculate wells with standardized bacterial suspensions (approximately 5 × 10⁵ CFU/mL final concentration) and include growth controls and antibiotic standards for quality control. Incubate plates at 35°C for 16-20 hours and determine MIC endpoints as the lowest concentration completely inhibiting visible growth. For minimum bactericidal concentration (MBC) determination, subculture aliquots from wells showing no growth onto fresh agar plates and record the lowest concentration achieving ≥99.9% killing of the initial inoculum [3].

Molecular Docking Studies: Retrieve the three-dimensional structure of the target protein (e.g., AgrA from Staphylococcus aureus) from the Protein Data Bank (PDB ID: not specified in sources). Prepare the protein structure for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges. Generate the three-dimensional structure of this compound-6-O-glucoside using chemical drawing software and optimize its geometry through energy minimization. Perform molecular docking using established software such as AutoDock Vina, setting the search space to encompass the entire protein structure or specific binding sites. Run multiple docking simulations and analyze the resulting protein-ligand complexes based on binding affinity (kcal/mol) and interaction patterns (hydrogen bonds, hydrophobic interactions, etc.) to identify the most probable binding modes and key interacting residues [3].

Conclusion

The quantification and analysis of this compound and its derivatives in plant extracts represent a critical area of research with significant implications for natural product drug discovery. This comprehensive application note has detailed established methodologies for the extraction, purification, quantification, and biological evaluation of these promising compounds. The experimental protocols outlined provide researchers with standardized approaches to ensure reproducibility and reliability in this compound research, facilitating comparative analyses across different studies and laboratories. The structural diversity of this compound derivatives, particularly the variation in glycosylation patterns, coupled with their diverse biological activities, positions them as valuable lead compounds for pharmaceutical development targeting various human diseases, including cancer and antibiotic-resistant infections.

Future directions in this compound research should focus on addressing several key challenges and knowledge gaps. There remains a need for validated analytical methods that can accurately quantify this compound derivatives across different plant matrices and biological samples. The development of standard reference materials would significantly enhance method validation and comparability between laboratories. Additionally, more comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is necessary to fully evaluate the pharmaceutical potential of these compounds. Advances in heterologous biosynthesis approaches, as demonstrated in engineered Streptomyces albidoflavus strains, offer promising avenues for sustainable production of this compound derivatives, potentially overcoming limitations associated with natural extraction such as low abundance and seasonal variability [1]. As research in this field progresses, this compound and its derivatives hold substantial promise as novel therapeutic agents with multiple biological activities and potentially favorable safety profiles.

References

- 1. Optimization of flavanonols heterologous biosynthesis in ... [frontiersin.org]

- 2. In vivo anticancer activity of this compound 4-O-β-glucoside ... [sciencedirect.com]

- 3. Phytochemical analysis, biological activities of methanolic ... [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) this compound 4-O-β-D-Glucoside, a Natural Compound ... [academia.edu]

Application Notes: Bioactivities of Maesopsin and Its Glucoside

Maesopsin, and particularly its glucosylated form (This compound-6-O-glucoside and This compound-4-O-β-D-glucoside), has shown promising biological activities in recent studies, primarily demonstrating antiproliferative and antibacterial effects [1] [2].

The table below summarizes the key quantitative data from these studies for easy comparison.

| Compound / Extract | Biological Activity | Test System (Cell Line / Strain) | Key Quantitative Results (IC₅₀ / MIC) |

|---|---|---|---|

| This compound-6-O-glucoside (from L. monopetalum) | Antibacterial | Staphylococcus aureus | Moderately active [1] |

| Chromatographic Fraction (containing this compound-6-O-glucoside) | Antibacterial | Escherichia coli | MIC = 62.5 µg/mL [1] |

| Enterococcus faecalis | MIC = 78.12 µg/mL [1] | ||

| Antiproliferative | Hela (Human cervical adenocarcinoma) | IC₅₀ = 226 µg/mL [1] | |

| A549 (Human lung carcinoma) | IC₅₀ = 242.52 µg/mL [1] | ||

| This compound-4-O-β-D-glucoside (TAT-2) (from A. tonkinensis) | Antiproliferative | OCI-AML (Acute Myeloid Leukemia) | Growth inhibition observed [2] |

| Methanol Root Extract (from L. monopetalum) | Antibacterial | E. coli, S. aureus, E. faecalis | Highest activity among plant parts [1] |

| Methanol Stem Extract (from L. monopetalum) | Antiproliferative | Hela (Human cervical adenocarcinoma) | Highest activity among plant parts [1] |

| Bavachin (Related natural compound) | ALK Inhibition (Enzymatic) | In vitro enzymatic assay | IC₅₀ = 0.018 ± 0.007 µM [3] |

| This compound (Related natural compound) | ALK Inhibition (Enzymatic) | In vitro enzymatic assay | IC₅₀ = 9.141 ± 0.301 µM [3] |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the application notes.

Plant Material Extraction and Fractionation [1]

This protocol describes the initial steps to obtain a crude extract from plant material and subsequent fractionation to isolate bioactive compounds.

- Plant Material Preparation: Separate the plant (Limoniastrum monopetalum) into leaves, stems, and roots. Dry each part in an oven at 47°C for three days and grind into a fine powder.

- Methanol Maceration: Macerate the dried powder (e.g., 1 kg of leaves) in methanol at room temperature for three days with stirring. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a dry residue.

- Chlorophyll Removal (for leaf extracts): Dissolve the dry extract in 80:20 MeOH/H₂O. Pass the solution through a C18 solid-phase extraction (SPE) cartridge. The chlorophylls will be retained on the cartridge, while the desired compounds pass through in the filtrate.

- Isolation of Volatile Compounds: Suspend a portion of the dry extract in distilled water. Perform hydrodistillation for 1 hour using a Clevenger-type apparatus. Collect the volatile fraction for analysis.

- Column Chromatography: Fractionate the chlorophyll-free extract using a Sephadex LH-20 column. Elute with a suitable solvent system (e.g., methanol/water gradients) to separate compounds based on molecular size. Collect fractions and monitor them using Thin-Layer Chromatography (TLC).

In Vitro Antibacterial Activity Assay [1]

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of plant extracts or compounds.

- Bacterial Strains: Use reference strains such as Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis.

- Sample Preparation: Prepare serial dilutions of the test sample (extract or pure compound) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

- Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

- Incubation and MIC Determination: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the sample that completely inhibits visible growth of the microorganism.

In Vitro Antiproliferative Activity (MTT) Assay [1]

This colorimetric assay measures the reduction in cell viability and proliferation after treatment with a test compound.

- Cell Lines and Culture: Use adherent cancer cell lines such as Hela (cervical adenocarcinoma) or A549 (lung carcinoma). Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), streptomycin, and penicillin at 37°C in a 5% CO₂ atmosphere.